![molecular formula C16H24BrNO3 B13079766 tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyloxy and bromo-substituted propyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include di-tert-butyl dicarbonate and O-benzylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- tert-Butyl N-(benzyloxy)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is unique due to the presence of the bromine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H24BrNO3 |
|---|---|
Molekulargewicht |
358.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
WTLMNJOAAGLRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


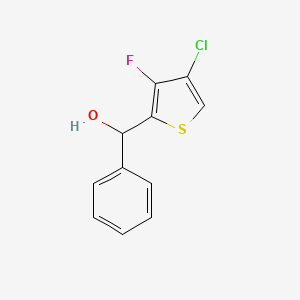
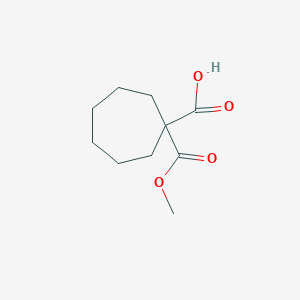
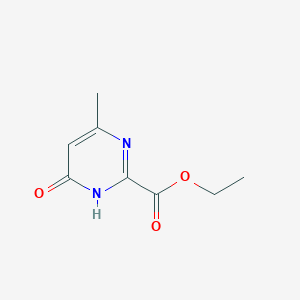
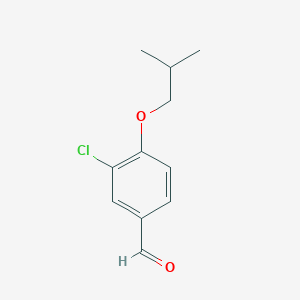
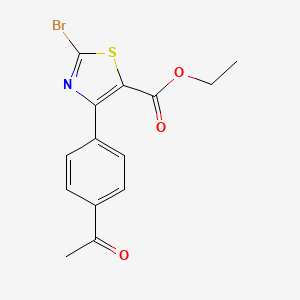
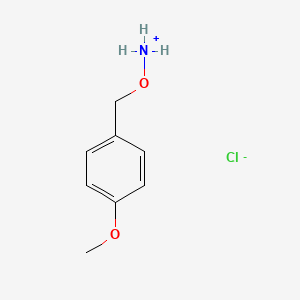
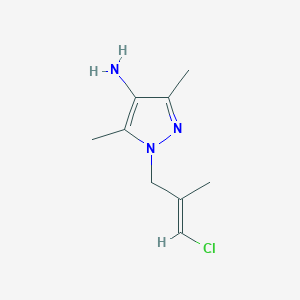
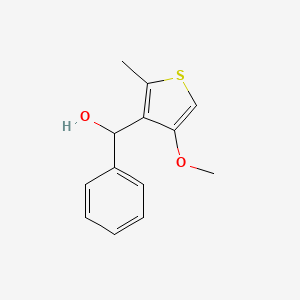
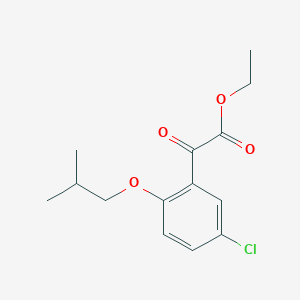
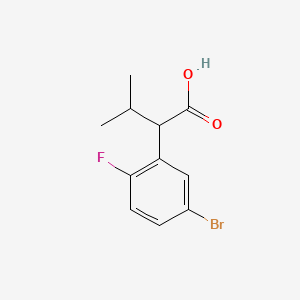
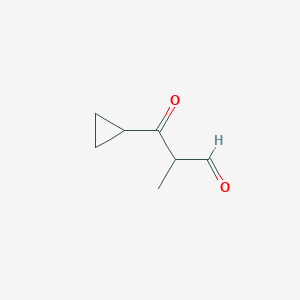
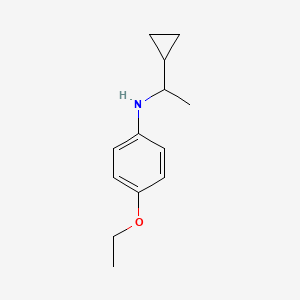
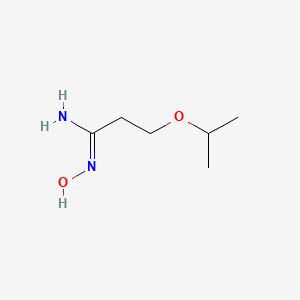
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
